[(4-Chloro-3-propoxyphenyl)sulfonyl](3-hydroxypropyl)amine
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Overview
Description
(4-Chloro-3-propoxyphenyl)sulfonylamine is a chemical compound with the molecular formula C12H18ClNO4S. This compound is characterized by the presence of a chloro-substituted phenyl ring, a propoxy group, a sulfonyl group, and a hydroxypropylamine moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-propoxyphenyl)sulfonylamine typically involves multiple steps. One common method includes the reaction of 4-chloro-3-propoxybenzenesulfonyl chloride with 3-hydroxypropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-propoxyphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a corresponding ketone.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like sodium azide or thiourea can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a sulfide derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Chloro-3-propoxyphenyl)sulfonylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chloro-3-propoxyphenyl)sulfonylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The hydroxypropylamine moiety can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-3-methoxyphenyl)sulfonylamine
- (4-Chloro-3-ethoxyphenyl)sulfonylamine
- (4-Chloro-3-butoxyphenyl)sulfonylamine
Uniqueness
(4-Chloro-3-propoxyphenyl)sulfonylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The propoxy group provides a balance between hydrophobicity and hydrophilicity, enhancing its solubility and interaction with biological targets.
Properties
CAS No. |
1246821-16-8 |
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Molecular Formula |
C12H18ClNO4S |
Molecular Weight |
307.79g/mol |
IUPAC Name |
4-chloro-N-(3-hydroxypropyl)-3-propoxybenzenesulfonamide |
InChI |
InChI=1S/C12H18ClNO4S/c1-2-8-18-12-9-10(4-5-11(12)13)19(16,17)14-6-3-7-15/h4-5,9,14-15H,2-3,6-8H2,1H3 |
InChI Key |
CMMBMDZEWJKFTM-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NCCCO)Cl |
Origin of Product |
United States |
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